molecular formula C8H14N2O3 B1392416 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid CAS No. 860347-89-3

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

Cat. No.: B1392416
CAS No.: 860347-89-3
M. Wt: 186.21 g/mol
InChI Key: QIZZTMOGEMLFDI-UHFFFAOYSA-N
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Description

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is a chemical compound with the molecular formula C8H14N2O3 and a molecular weight of 186.21 g/mol . This compound is characterized by the presence of a piperazine ring substituted with two methyl groups and a keto group, along with an acetic acid moiety. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid typically involves the reaction of piperazine derivatives with acetic acid or its derivatives. One common method involves the reaction of 1,4-dimethylpiperazine with ethyl chloroacetate, followed by hydrolysis to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group.

    Substitution: The acetic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The presence of the piperazine ring and keto group allows for specific interactions with biological macromolecules, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid is unique due to its specific substitution pattern on the piperazine ring, which imparts distinct chemical and biological properties. The presence of two methyl groups and a keto group on the piperazine ring differentiates it from other similar compounds, influencing its reactivity and interactions with biological targets.

Properties

IUPAC Name

2-(1,4-dimethyl-3-oxopiperazin-2-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14N2O3/c1-9-3-4-10(2)8(13)6(9)5-7(11)12/h6H,3-5H2,1-2H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QIZZTMOGEMLFDI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(C(=O)C1CC(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 2
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 3
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 4
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 5
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid
Reactant of Route 6
2-(1,4-Dimethyl-3-oxopiperazin-2-yl)acetic acid

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